N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14971309
InChI: InChI=1S/C15H19N7O/c1-9-14(10(2)22(3)21-9)12-6-13(20-19-12)15(23)17-5-4-11-7-16-8-18-11/h6-8H,4-5H2,1-3H3,(H,16,18)(H,17,23)(H,19,20)
SMILES:
Molecular Formula: C15H19N7O
Molecular Weight: 313.36 g/mol

N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14971309

Molecular Formula: C15H19N7O

Molecular Weight: 313.36 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide -

Specification

Molecular Formula C15H19N7O
Molecular Weight 313.36 g/mol
IUPAC Name N-[2-(1H-imidazol-5-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C15H19N7O/c1-9-14(10(2)22(3)21-9)12-6-13(20-19-12)15(23)17-5-4-11-7-16-8-18-11/h6-8H,4-5H2,1-3H3,(H,16,18)(H,17,23)(H,19,20)
Standard InChI Key LIOMXWCUKBIBKH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CN=CN3

Introduction

Structural Overview

The compound consists of the following key structural elements:

  • Imidazole Group: A five-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are well-known for their biological activity, including roles in enzyme catalysis and drug design.

  • Bipyrazole Core: The presence of a bipyrazole structure (two fused pyrazole rings) contributes to the molecule's stability and potential bioactivity.

  • Carboxamide Functionality: The amide group enhances solubility and provides sites for hydrogen bonding, crucial for biological interactions.

  • Trimethyl Substituents: These groups may influence the compound's lipophilicity and steric properties.

Synthesis Pathways

Although specific synthesis details for this compound are not available in the provided references, general strategies for similar compounds involve:

  • Formation of the Bipyrazole Core:

    • Pyrazole derivatives are often synthesized via cyclization reactions involving hydrazines and β-diketones.

    • Trimethyl substitution can be introduced through alkylation reactions.

  • Attachment of the Imidazole Moiety:

    • This step typically involves nucleophilic substitution or coupling reactions to attach the imidazole group to the ethyl linker.

  • Amidation Reaction:

    • The carboxamide group is introduced via reaction with an appropriate acid chloride or anhydride.

These steps require careful control of reaction conditions to ensure high yields and purity.

Biological Activity

Compounds containing imidazole and pyrazole moieties are known for their diverse pharmacological properties:

  • Antimicrobial Activity: Imidazole derivatives are effective against bacterial and fungal pathogens due to their ability to disrupt cellular processes.

  • Enzyme Inhibition: Pyrazole-containing molecules often act as inhibitors of enzymes like cyclooxygenase (COX) or kinases.

  • Anticancer Potential: The bipyrazole framework has been explored for its cytotoxic effects on cancer cells.

Material Science

The compound's heterocyclic structure and functional groups may also make it suitable for use in:

  • Organic electronics

  • Catalysis

  • Coordination chemistry

Research Findings

PropertyDetails
Molecular FormulaC14H18N6O
Molecular WeightApprox. 286 g/mol
SolubilityLikely soluble in polar solvents such as DMSO or methanol
StabilityStable under standard laboratory conditions; sensitive to strong oxidizers
Biological TargetsEnzymes, microbial proteins, or DNA-interacting sites

Limitations and Future Directions

While this compound holds promise due to its structural features, further studies are needed to:

  • Elucidate its pharmacokinetics and toxicity profiles.

  • Investigate its binding affinity with biological targets through computational modeling or experimental assays.

  • Explore modifications to enhance selectivity and reduce off-target effects.

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